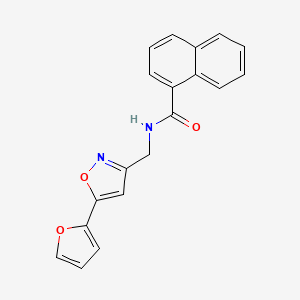
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride: is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a chlorophenyl group, a tetrahydroquinoline moiety, and a sulfonamide functional group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline derivative, an aldehyde, and an alkene. The reaction is usually carried out in the presence of an acid catalyst such as trifluoroacetic acid.
-
Introduction of the Chlorophenyl Group: : The next step involves the introduction of the chlorophenyl group. This can be done through a Friedel-Crafts acylation reaction, where the tetrahydroquinoline is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the chlorophenyl-tetrahydroquinoline intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
-
Hydrochloride Salt Formation: : The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinoline derivatives.
-
Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.
-
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides, which can introduce various substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
-
Industry: : In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by targeting specific pathways in the body.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride
- N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride
- N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-5-sulfonamide hydrochloride
Uniqueness
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride is unique due to the specific position of the sulfonamide group on the quinoline ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituent positions. Additionally, the presence of the chlorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S.ClH/c16-12-4-1-5-13(10-12)18-21(19,20)14-6-7-15-11(9-14)3-2-8-17-15;/h1,4-7,9-10,17-18H,2-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAITHMYSJPVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2673716.png)
![3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2673718.png)
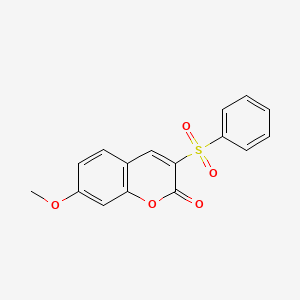
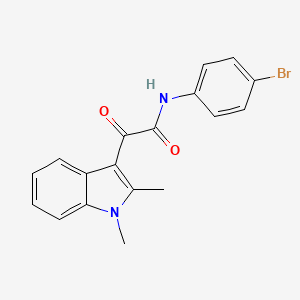
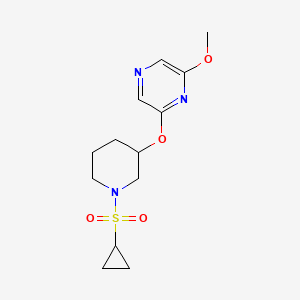
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2673723.png)
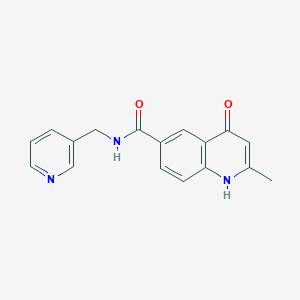
![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2673725.png)
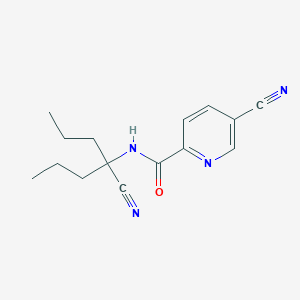
![N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2673728.png)
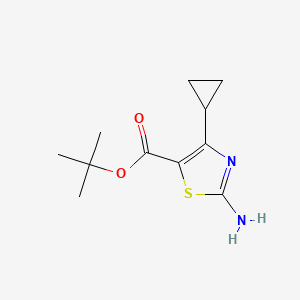
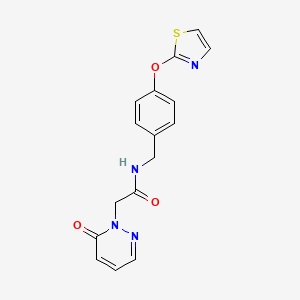
![3-[(Z)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylurea](/img/structure/B2673732.png)
